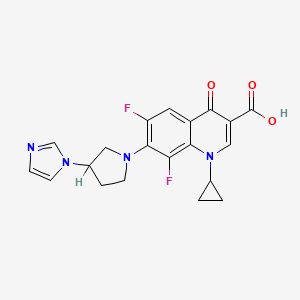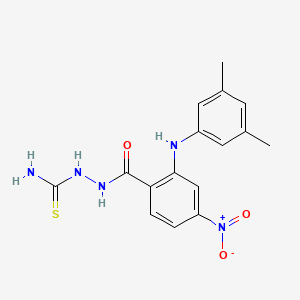
3-(Methylthio)heptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Metiltio)heptanal, también conocido como 3-(metilsulfanil)nonanal, es un compuesto orgánico que pertenece a la clase de los aldehídos alfa-hidrógeno. Se caracteriza por la presencia de un grupo metiltio unido a una cadena principal de heptanal. Este compuesto es conocido por su aroma distintivo y se utiliza en diversas aplicaciones de saborización .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Metiltio)heptanal normalmente implica la reacción de heptanal con metiltiol en presencia de un catalizador. Las condiciones de reacción a menudo incluyen una temperatura y presión controladas para garantizar el rendimiento deseado del producto. El proceso también puede implicar pasos de purificación como la destilación o la recristalización para obtener un compuesto de alta pureza .
Métodos de producción industrial
En un entorno industrial, la producción de 3-(Metiltio)heptanal se escala utilizando grandes reactores y sistemas de flujo continuo. Los parámetros de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. Los métodos industriales también incorporan técnicas avanzadas de purificación como la cromatografía para asegurar que el compuesto cumpla con las especificaciones requeridas para sus aplicaciones previstas .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Metiltio)heptanal experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo metiltio se puede sustituir por otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos nucleófilos como el metóxido de sodio (NaOCH3) se pueden emplear para reacciones de sustitución.
Principales productos formados
Oxidación: Ácido 3-(metiltio)heptanoico
Reducción: 3-(Metiltio)heptanol
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Metiltio)heptanal tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas y su papel en el desarrollo de fármacos.
Industria: Se utiliza ampliamente en la industria de sabores y fragancias debido a su aroma distintivo
Mecanismo De Acción
El mecanismo de acción de 3-(Metiltio)heptanal implica su interacción con objetivos moleculares específicos. El grupo aldehído puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, alterando potencialmente su función. El grupo metiltio también puede participar en reacciones redox, influyendo en las vías celulares y los mecanismos de señalización .
Comparación Con Compuestos Similares
Compuestos similares
3-(Metiltio)propionaldehído: Similar en estructura pero con una cadena de carbono más corta.
3-(Metiltio)butanal: Otro compuesto relacionado con una longitud de cadena de carbono diferente.
3-(Metiltio)pentanal: Comparte el grupo metiltio pero difiere en la longitud de la cadena de carbono
Unicidad
3-(Metiltio)heptanal es único debido a su longitud específica de cadena de carbono y la presencia del grupo metiltio, que imparte propiedades químicas y físicas distintivas. Su perfil de aroma específico lo hace valioso en la industria de sabores y fragancias, distinguiéndolo de otros compuestos similares .
Propiedades
Número CAS |
51755-70-5 |
|---|---|
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
3-methylsulfanylheptanal |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(10-2)6-7-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RQOSXGWCILNIKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC=O)SC |
Densidad |
0.943-0.947 |
Descripción física |
Clear, colourless liquid; Cooked brown and roasted aroma |
Solubilidad |
Insoluble in water; soluble in heptane and triacetin Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


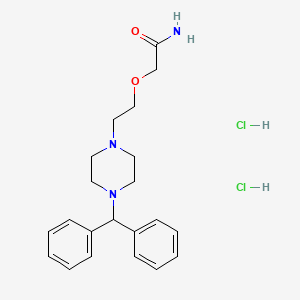
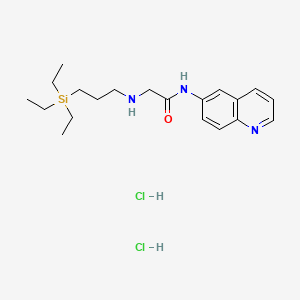
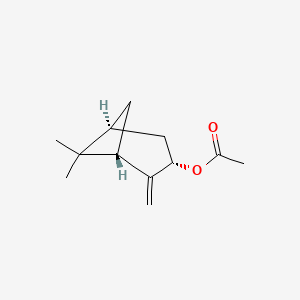

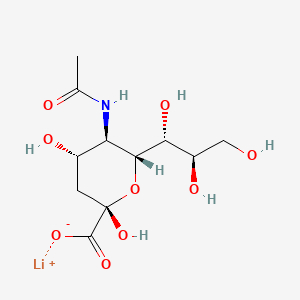
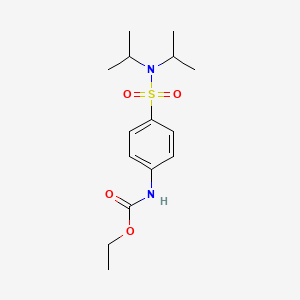
![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
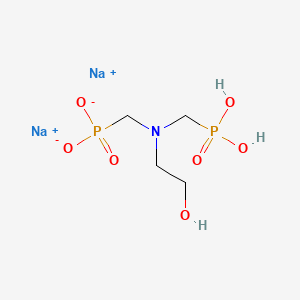
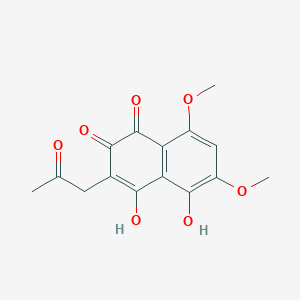

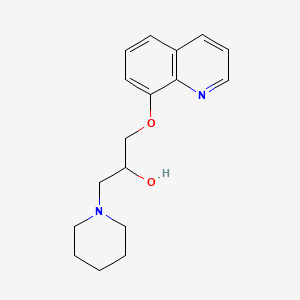
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
